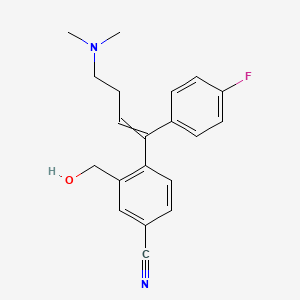

Citalopram Olefinic Impurity

Descripción general

Descripción

Citalopram Olefinic Impurity, also known as 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]-3-(hydroxymethyl)-benzonitrile, is an impurity of Citalopram . Citalopram is an inhibitor of serotonin (5-HT) uptake and is used as an antidepressant .

Synthesis Analysis

In pharmaceutical companies, when citalopram is synthesized, some impurities are produced as byproducts . The identification of this compound is performed using pharmacopeia standards .Molecular Structure Analysis

The molecular formula of this compound is C20H21FN2O . It has a molecular weight of 324.39 . The structure of citalopram is a racemic bicyclic phthalate derivate and is the only compound with a tertiary amine and 2 nitrogen-containing metabolites among all SSRIs .Chemical Reactions Analysis

The RP-HPLC method was investigated for the separation of citalopram and its four impurities . The influence of different experimental conditions (buffer pH, flow rate, and column temperature) on the chromatographic behavior of citalopram and its four impurities was investigated .Physical and Chemical Properties Analysis

The optimal HPLC conditions for an efficient separation of citalopram and its four impurities are buffer pH 7.0, flow rate 1.0 mL/min, and column temperature 25°C . The elaborated HPLC method was found to be linear, specific, sensitive, precise, accurate, and robust .Aplicaciones Científicas De Investigación

Characterization and Analysis

Trace-Level Impurities in Bulk Drug Citalopram : High-performance liquid chromatography/tandem multistage mass spectrometry (HPLC/MSn) was developed to detect and characterize impurities in bulk drug citalopram. This method facilitated the investigation of fragmentation behavior of citalopram and its impurities (Sun et al., 2007).

LC/MS/MS for Structural Elucidation of Impurities : A novel LC-ESI/MS method was created for identifying impurities in citalopram, using ion trap mass analyzer and accurate mass obtained using Q-TOF mass analyzer for structural proposal (Raman et al., 2009).

Characterization Using Semi-Preparative Isolation and NMR : Unknown impurities in citalopram hydrobromide were characterized via semi-preparative HPLC followed by NMR, FT-IR, and elemental analysis, providing a comprehensive insight into the impurity structures (Thomas et al., 2012).

Environmental Impact and Degradation

Waterborne Effects on Fish : A study on the effects of waterborne citalopram on the behavior of the three-spine stickleback fish revealed changes in behavior that have potential ecological consequences (Kellner et al., 2016).

Degradation by Simulated Sunlight : Citalopram's degradation in water under simulated sunlight showed its relative stability in various solutions, but potential for dissipation from the aqueous phase, particularly under photosensitized conditions (Kwon & Armbrust, 2005).

Transformation Products in Wastewater : The study of citalopram transformation products in wastewater highlighted the formation of new compounds and assessed their toxicity compared to citalopram, with several being less toxic (Osawa et al., 2019).

Analytical Method Development

HPLC Analysis of Impurities : Development of a reversed-phase high-performance liquid chromatographic method enabled simultaneous separation and determination of citalopram hydrobromide and its process impurities (Rao et al., 2008).

Citalopram Potentiometric Membrane Sensor : A novel citalopram-tetraphenyl borate ion-pair based PVC membrane sensor was designed for citalopram determination, suitable for quality control analysis in pharmaceutical formulations and urine (Faridbod et al., 2020).

Optimization of HPLC Analysis Using Experimental Design : Statistical experimental design was used to investigate the RP-HPLC method for separating citalopram and its impurities, leading to an optimized and robust method for quality control (Tadić et al., 2012).

Mecanismo De Acción

Citalopram enhances serotonergic transmission through the inhibition of serotonin reuptake . Among all the SSRIs, citalopram is the most selective toward serotonin reuptake inhibition . It has a very minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .

Direcciones Futuras

Propiedades

IUPAC Name |

4-[4-(dimethylamino)-1-(4-fluorophenyl)but-1-enyl]-3-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O/c1-23(2)11-3-4-19(16-6-8-18(21)9-7-16)20-10-5-15(13-22)12-17(20)14-24/h4-10,12,24H,3,11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAICSOQOSARWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C(C1=CC=C(C=C1)F)C2=C(C=C(C=C2)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

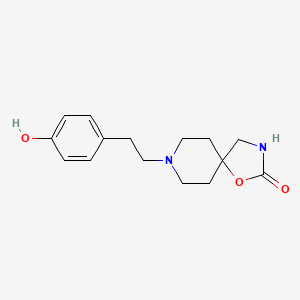

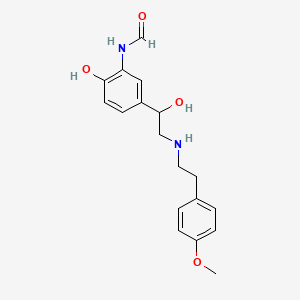

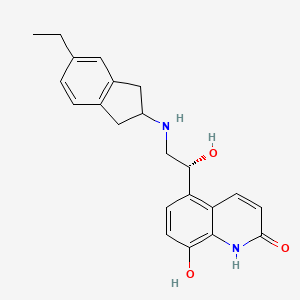

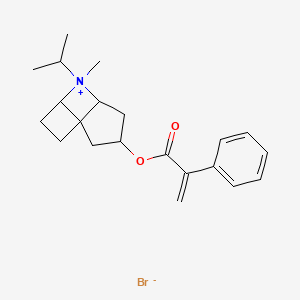

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.